molecular formula C18H20O6S B15171101 2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate CAS No. 919278-11-8

2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate

Cat. No.: B15171101
CAS No.: 919278-11-8
M. Wt: 364.4 g/mol
InChI Key: NKSCGMBAUSGWIU-UHFFFAOYSA-N
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Description

2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate is an organic compound characterized by its complex structure, which includes a benzoate ester and a sulfonyl group. This compound is often used in organic synthesis as a reagent and intermediate due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate typically involves the reaction of 2-(2-hydroxyethoxy)ethyl benzoate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonyl group is electron-withdrawing, making the adjacent carbon more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate is unique due to its combination of a benzoate ester and a sulfonyl group, which provides distinct reactivity and stability compared to similar compounds. This makes it particularly useful in specific synthetic applications where both ester and sulfonyl functionalities are required .

Properties

CAS No.

919278-11-8

Molecular Formula

C18H20O6S

Molecular Weight

364.4 g/mol

IUPAC Name

2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethyl benzoate

InChI

InChI=1S/C18H20O6S/c1-15-7-9-17(10-8-15)25(20,21)24-14-12-22-11-13-23-18(19)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3

InChI Key

NKSCGMBAUSGWIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC(=O)C2=CC=CC=C2

Origin of Product

United States

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